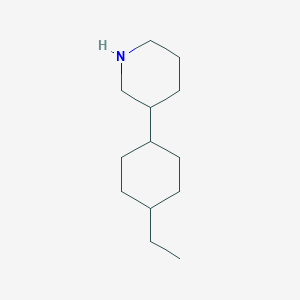

3-(4-Ethylcyclohexyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H25N |

|---|---|

Molecular Weight |

195.34 g/mol |

IUPAC Name |

3-(4-ethylcyclohexyl)piperidine |

InChI |

InChI=1S/C13H25N/c1-2-11-5-7-12(8-6-11)13-4-3-9-14-10-13/h11-14H,2-10H2,1H3 |

InChI Key |

FDIJLYMVSBSRQR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C2CCCNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Ethylcyclohexyl Piperidine and Analogous Structures

Strategies for Piperidine (B6355638) Ring Formation with Cyclohexyl Substitution

The creation of the piperidine ring, especially with the challenge of incorporating a bulky and stereochemically complex cyclohexyl substituent, can be achieved through several powerful synthetic approaches. These include stereoselective reduction techniques, intramolecular cyclization reactions, and multi-component strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Stereoselective Hydrogenation and Reduction Approaches to Piperidine Rings

The hydrogenation of pyridine (B92270) precursors is a direct and atom-economical method for synthesizing piperidine rings. rsc.orgresearchgate.net However, achieving high stereoselectivity, particularly the cis-diastereomer which is often desired in pharmaceutical applications, can be challenging. rsc.org

Recent advancements have focused on the use of specific catalysts and conditions to control the stereochemical outcome of the reduction. For instance, heterogeneous catalysts like platinum oxide (PtO₂) in protic solvents such as glacial acetic acid have been employed for the hydrogenation of substituted pyridines, although this can require high pressures. researchgate.net Rhodium-based catalysts, such as rhodium on carbon or rhodium oxide (Rh₂O₃), have also shown great promise, enabling the reduction of a wide variety of functionalized pyridines under milder conditions. rsc.org Notably, the use of Rh₂O₃ can lead to the cis piperidine as the major product from multisubstituted pyridines. rsc.org A convenient and practical diastereoselective cis-hydrogenation of multi-substituted pyridines has been reported using a novel heterogeneous ruthenium catalyst, affording the corresponding piperidines in high yields. rsc.org

Furthermore, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a powerful tool for accessing chiral piperidines. chemrxiv.orgdicp.ac.cnrsc.org This method often involves the use of a chiral ligand to induce enantioselectivity. For example, iridium complexes with specific phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of various pyridinium salts, yielding highly enantioenriched piperidine products. liverpool.ac.ukdicp.ac.cn Chemo-enzymatic approaches, combining chemical reduction with biocatalytic cascades, also offer a highly stereoselective route to substituted piperidines. nih.govnih.gov

Table 1: Comparison of Catalysts for Stereoselective Hydrogenation of Pyridine Derivatives

| Catalyst System | Substrate | Key Features | Reference |

| PtO₂ / Acetic Acid | Substituted Pyridines | High pressure often required | researchgate.net |

| Rh₂O₃ | Functionalized Pyridines | Mild conditions, favors cis product | rsc.org |

| Supported Ru Nanoparticles | Multi-substituted Pyridines | High yields, good functional group tolerance, cis-selective | rsc.org |

| [Ir(COD)Cl]₂ / Ligand | Pyridinium Salts | High enantioselectivity for chiral piperidines | liverpool.ac.uk |

| Rhodium / Chiral Amine | Pyridinium Salts | Asymmetric reductive transamination, avoids H₂ gas | dicp.ac.cn |

Intramolecular Cyclization Reactions for Piperidine Core Construction

Intramolecular cyclization represents a versatile strategy for constructing the piperidine ring, where a pre-formed acyclic precursor containing both the nitrogen atom and a suitable reactive partner undergoes ring closure. mdpi.com This approach allows for the formation of either a C-N or a C-C bond to complete the heterocyclic system. mdpi.com

Various methods can initiate the cyclization cascade. Radical-mediated cyclizations, for example, involve the generation of a radical on the acyclic chain which then attacks a double bond to form the six-membered ring. rsc.org These reactions can be initiated by radical initiators like triethylborane. mdpi.com Another powerful approach is the intramolecular hydroamination/cyclization of alkynes, which proceeds through an acid-mediated functionalization of the alkyne and subsequent reduction to form the piperidine. mdpi.com

Copper(II) carboxylates have been shown to promote the intramolecular carboamination of unactivated olefins, providing access to N-functionalized piperidines. nih.gov This method involves the formation of a new C-N and C-C bond in a single operation. Additionally, palladium-catalyzed intramolecular reactions have been developed, showcasing the broad utility of transition metals in constructing these heterocyclic scaffolds. nih.gov The choice of starting materials and reaction conditions can be tailored to achieve high levels of diastereoselectivity.

Multi-Component Reactions for the Synthesis of Substituted Piperidines

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. acs.org MCRs are particularly well-suited for the rapid generation of libraries of structurally diverse piperidines. mdpi.com

One notable example is the tandem aza[4+2]cycloaddition/allylboration multicomponent reaction, which can be performed as a four-component reaction, avoiding the pre-formation of the azabutadiene component. acs.org This strategy allows for significant savings in time and effort. Another approach is the three-component vinylogous Mannich-type reaction, which can be used to assemble multi-substituted chiral piperidines from a functionalized dienolate, an aldehyde, and an amine source. rsc.org This method has been successfully applied to the synthesis of several natural alkaloids containing the piperidine scaffold. rsc.org The development of MCRs for piperidine synthesis continues to be an active area of research, offering powerful tools for drug discovery and development. mdpi.com

Introduction of the Cyclohexyl Moiety

Once the piperidine ring is formed or concurrently with its formation, the 4-ethylcyclohexyl group must be introduced. This can be accomplished through nucleophilic substitution reactions or modern cross-coupling methodologies.

Nucleophilic Substitution Reactions with Cyclohexyl Halides or Derivatives

Nucleophilic substitution is a fundamental transformation in organic synthesis where a nucleophile displaces a leaving group on an electrophilic carbon atom. organic-chemistry.orgyoutube.com In the context of synthesizing 3-(4-ethylcyclohexyl)piperidine, this could involve the reaction of a piperidine-based nucleophile with a 4-ethylcyclohexyl halide or a derivative with a good leaving group (e.g., tosylate, mesylate). organic-chemistry.org

The reaction typically proceeds via an Sₙ2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of configuration at the electrophilic carbon. libretexts.org For this to be effective, the carbon atom on the cyclohexyl ring bearing the leaving group should be accessible. The choice of solvent is crucial, with polar aprotic solvents generally favoring Sₙ2 reactions. youtube.com

Alternatively, the piperidine nitrogen itself can act as a nucleophile to displace a halide on an alkyl chain, which is then cyclized. However, for direct C-C bond formation at the 3-position of the piperidine ring, a lithiated piperidine derivative could be used as the nucleophile to react with a cyclohexyl electrophile. youtube.com Care must be taken to control the regioselectivity and avoid potential side reactions like elimination, especially with secondary cyclohexyl halides. youtube.com

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation with Cyclohexyl Components

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering mild and highly selective methods that are tolerant of a wide range of functional groups. mdpi.com The Suzuki-Miyaura and Negishi cross-coupling reactions are particularly relevant for attaching a cyclohexyl group to a piperidine ring.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comyoutube.com For the synthesis of this compound, this could involve coupling a 3-borylated piperidine derivative with a 4-ethylcyclohexyl halide, or conversely, coupling a 3-halopiperidine derivative with a 4-ethylcyclohexylboronic acid. nih.govaudreyli.com The latter is often more practical due to the commercial availability or straightforward synthesis of aryl and heteroaryl boronic acids.

The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than the corresponding organoboron compound. chem-station.com This reaction allows for the coupling of alkylzinc reagents with a variety of (hetero)aryl halides under mild conditions. organic-chemistry.orgnih.gov A palladium catalyst, often with a specific phosphine ligand, is used to facilitate the reaction. nih.gov This method is particularly useful for forming C(sp³)–C(sp²) bonds and has been successfully applied to the coupling of secondary alkylzinc halides with aryl bromides and chlorides, suppressing undesired side reactions like β-hydride elimination. nih.govrsc.org The use of lutidine as a co-catalyst has also been shown to be effective in the coupling of alkyl halides. acs.org

Table 2: Key Cross-Coupling Reactions for C-C Bond Formation

| Reaction Name | Organometallic Reagent | Electrophile | Key Advantages | Reference |

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid) | Organic Halide/Triflate | Mild conditions, high functional group tolerance, stable reagents | mdpi.comyoutube.com |

| Negishi Coupling | Organozinc | Organic Halide/Triflate | High reactivity, good for C(sp³)-C(sp²) bonds, mild conditions | chem-station.comnih.gov |

Reductive Amination Strategies for Cyclohexylpiperidine Linkages

Reductive amination is a cornerstone of modern amine synthesis, offering a powerful and controlled method for forming carbon-nitrogen bonds. masterorganicchemistry.com It is generally favored over direct alkylation of amines with alkyl halides, which often suffers from poor control and leads to mixtures of mono- and poly-alkylated products. masterorganicchemistry.com The synthesis of the this compound scaffold can be efficiently achieved by the reductive amination between a piperidine precursor and 4-ethylcyclohexanone (B1329521).

The process typically occurs in a single pot where the amine and ketone first form an imine or enamine intermediate, which is then reduced in situ to the desired amine. youtube.com The choice of reducing agent is critical for the success of the reaction. While strong reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used, they can also reduce the starting ketone. masterorganicchemistry.com Milder, more selective reagents are therefore preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are less reactive towards ketones and aldehydes but readily reduce the protonated imine (iminium ion) intermediate. masterorganicchemistry.comyoutube.com The use of NaBH₃CN is advantageous as it is stable in mildly acidic conditions (pH 4-5) that favor the formation of the iminium ion, which is more electrophilic and reactive towards the hydride reagent than the starting ketone. masterorganicchemistry.comyoutube.com

In syntheses involving less nucleophilic amines, such as certain pyridine derivatives, the formation of the imine can be slow. nih.gov In these cases, the addition of a Lewis acid can facilitate the reaction. For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been used to promote reductive aminations with hindered or electronically deactivated anilines and aminopyridines by activating the carbonyl group, facilitating imine formation, and scavenging the water byproduct. nih.gov A study involving the reductive amination of various carbonyl substrates, including cyclohexanone, with 3-amino-4-halopyridines demonstrated good to excellent yields, highlighting the robustness of this method for creating cyclohexyl-heterocycle linkages. nih.gov

| Reactant 1 | Reactant 2 | Reducing Agent | Catalyst/Additive | Key Features | Reference |

|---|---|---|---|---|---|

| 4-Ethylcyclohexanone | 3-Aminopiperidine | NaBH(OAc)₃ | Acetic Acid | Mild conditions, avoids over-alkylation. | masterorganicchemistry.com |

| 4-Ethylcyclohexanone | 3-Aminopiperidine | NaBH₃CN | Mild Acid (pH 4-5) | Selective for iminium ion over ketone. | masterorganicchemistry.comyoutube.com |

| Cyclohexanone | 3-Amino-4-chloropyridine | NaBH(OAc)₃ | TMSOTf | Effective for less nucleophilic amines. | nih.gov |

Installation and Modification of the Ethyl Substituent

The introduction of the ethyl group onto the cyclohexane (B81311) ring and the control of its stereochemistry relative to the piperidine substituent are critical aspects of the synthesis.

While the primary structure involves an ethyl group on the cyclohexyl ring, analogous structures can be conceived through alkylation or acylation of the piperidine ring itself. Direct C-alkylation of the piperidine ring is challenging but can be achieved through specialized methods. One such strategy involves the regioselective alkylation at the 3-position of piperidine. odu.edu This process converts piperidine into N-chloropiperidine, which is then dehydrohalogenated to form the cyclic enamine, Δ¹-piperideine. The enamine anion can be generated using a strong base like lithium diisopropylamide (LDA) and subsequently alkylated with an appropriate alkyl halide, such as ethyl iodide, to yield 3-ethyl-Δ¹-piperideine, which can be reduced to 3-ethylpiperidine. odu.edu

Acylation reactions can also be employed to modify the piperidine scaffold. The piperidine nitrogen can be readily acylated, though direct C-acylation is less common. nih.gov A more viable strategy involves the acylation of a pyridine precursor, which is more amenable to such reactions, followed by the complete hydrogenation of the pyridine ring to the corresponding substituted piperidine. youtube.com

The connection of the 3-substituted piperidine to the 4-substituted cyclohexane ring creates two stereocenters, leading to the possibility of cis and trans diastereomers. The relative orientation of these two substituents significantly impacts the molecule's three-dimensional shape and properties. Controlling the stereochemical outcome of the synthesis is therefore of paramount importance.

The stereochemistry is often determined during the key bond-forming step, such as the reductive amination. The approach of the hydride reagent to the plane of the iminium ion intermediate can be influenced by the steric bulk of the existing substituents, leading to a preferential formation of one diastereomer over the other. Both the piperidine and cyclohexane rings prefer to exist in stable chair conformations, and the substituents can occupy either axial or equatorial positions. wikipedia.orgmasterorganicchemistry.com The thermodynamically more stable product typically features bulky substituents in the equatorial position to minimize steric strain. masterorganicchemistry.com

Advanced catalytic methods offer precise stereochemical control. For example, the stereoselective reduction of a precursor containing an exocyclic double bond, such as 3-(4-ethylidenecyclohexyl)piperidine, using catalytic hydrogenation can favor a specific diastereomer depending on the catalyst and reaction conditions chosen. Furthermore, modern asymmetric catalysis, employing synergistic metal complexes with chiral ligands, has shown remarkable success in controlling stereochemistry in complex molecules, including those with cyclohexyl moieties. acs.orgacs.org These strategies, while not yet explicitly reported for this compound, represent the frontier of stereocontrolled synthesis and could be applied to achieve high levels of diastereoselectivity. acs.org

Derivatization Strategies for Enhancing Chemical Diversity

To create a library of analogous compounds for structure-activity relationship studies, derivatization of the core this compound scaffold is essential. Functionalization can be targeted at the piperidine nitrogen or the saturated C-H bonds of the carbocyclic rings.

The secondary amine of the piperidine ring is a prime handle for derivatization. It can be readily modified through various standard reactions.

N-Alkylation: The nitrogen can be alkylated using alkyl halides in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIEA) to prevent quaternization. researchgate.netchemicalforums.com This allows for the introduction of a wide array of alkyl and benzyl (B1604629) groups.

Reductive Amination: A second reductive amination can be performed on the secondary amine with various aldehydes or ketones to introduce further substituted alkyl groups. tandfonline.com

N-Acylation: Reaction with acyl chlorides or acid anhydrides provides the corresponding N-amides. This not only adds diversity but also modifies the basicity of the nitrogen atom.

| Reaction Type | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr), K₂CO₃ | Alkyl, Benzyl | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Substituted Alkyl | tandfonline.com |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Acyl (e.g., Acetyl) | nih.gov |

| N-Arylation | Aryl Halide, Pd or Cu catalyst | Aryl | oup.com |

The selective functionalization of unactivated C(sp³)–H bonds on the cyclohexyl ring is a significant synthetic challenge. However, recent advances in catalysis have provided powerful tools to achieve this transformation. sioc-journal.cn Photoredox/nickel dual catalysis has emerged as a revolutionary approach for the cross-coupling of C(sp³)–H bonds with various partners under mild conditions. sioc-journal.cn This strategy could potentially be used to install new functional groups (e.g., aryl, trifluoromethyl, cyano) at specific positions on the ethylcyclohexyl moiety.

While direct C-H functionalization of the cyclohexyl ring in this specific molecule is not widely documented, extensive research on the site-selective functionalization of the piperidine ring itself offers valuable insights. nih.govnih.gov Studies have shown that rhodium catalysts, in combination with appropriate directing or protecting groups on the nitrogen, can selectively activate and functionalize the C2, C3, or C4 positions of the piperidine ring. nih.govnih.govchemrxiv.org These principles of catalyst-controlled, site-selective C-H activation could be adapted for the functionalization of the cyclohexyl ring, potentially using the piperidine nitrogen as an internal directing group to guide a catalyst to specific C-H bonds.

Regioselective and Stereoselective Functionalization of the Piperidine Ring

The precise control over the substitution pattern and stereochemistry of the piperidine ring is paramount for modulating the pharmacological activity of piperidine-based compounds. Researchers have devised several elegant strategies to achieve high levels of regio- and stereoselectivity in the functionalization of the piperidine core.

A notable approach involves the direct, site-selective C-H functionalization of the piperidine ring, where the choice of catalyst and the nature of the nitrogen-protecting group dictate the position of substitution. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertion reactions have been employed to generate positional analogues of methylphenidate. The use of different dirhodium catalysts and N-protecting groups allows for selective functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.govresearchgate.netthieme-connect.com

Specifically, the C2 position, being electronically activated, can be targeted, though it is sterically hindered. nih.govresearchgate.net Conversely, the C3 position is electronically deactivated due to the inductive effect of the nitrogen-protecting group, making direct functionalization challenging. nih.govresearchgate.net An indirect yet effective method for obtaining 3-substituted piperidines involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) intermediate. nih.govresearchgate.net Functionalization at the C4 position can be achieved by sterically shielding the C2 position with a bulky catalyst and N-protecting group, thereby overriding the electronic preference for C2. nih.govresearchgate.net

Another powerful strategy for achieving regioselectivity is the use of directing groups. A palladium-catalyzed C(sp³)–H arylation of piperidine derivatives at the C4 position has been successfully demonstrated using an aminoquinoline (AQ) auxiliary attached to the C3 position. acs.orgacs.org This method provides excellent regio- and stereoselectivity, yielding cis-3,4-disubstituted piperidines. acs.org The directing group can be subsequently removed under mild conditions to afford a variety of functionalized piperidine building blocks. acs.org

The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidines has also been accomplished starting from 2-pyridone. researchgate.netresearchgate.net This method involves N-galactosylation and subsequent O-silylation, followed by a highly regio- and stereoselective nucleophilic addition of organometallic reagents at the 4-position. researchgate.netresearchgate.net Further stereoselective introduction of substituents at the 3-position can be achieved by reacting electrophiles with amide enolates of the corresponding N-galactosyl-2-piperidones. researchgate.netresearchgate.net

Furthermore, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives offers a route to enantiomerically enriched 3-substituted piperidines. acs.org This process involves the partial reduction of pyridine, followed by a highly regio- and enantioselective Rh-catalyzed carbometalation of the resulting dihydropyridine (B1217469) to furnish 3-substituted tetrahydropyridines, which can then be reduced to the desired piperidines. acs.org

Table 1: Methodologies for Regioselective and Stereoselective Functionalization of Piperidines

| Methodology | Target Position | Key Reagents/Catalysts | Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| Rhodium-Catalyzed C-H Insertion | C2, C4 | Dirhodium catalysts (e.g., Rh₂(R-TCPTAD)₄, Rh₂(S-2-Cl-5-BrTPCP)₄), N-protecting groups (e.g., Boc, Bs) | Diastereoselective and Enantioselective | nih.gov, researchgate.net, thieme-connect.com |

| Asymmetric Cyclopropanation and Ring-Opening | C3 | Rhodium catalysts, N-Boc-tetrahydropyridine | Regio- and Stereoselective | nih.gov, researchgate.net |

| Palladium-Catalyzed C-H Arylation | C4 | Pd(OAc)₂, Aminoquinoline directing group | Regio- and Stereoselective (cis) | acs.org, acs.org |

| Nucleophilic Addition to Pyridone Derivatives | C3, C4 | N-galactosyl-2-pyridone, Organometallic reagents | High Diastereo- and Stereoselectivity | researchgate.net, researchgate.net |

| Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | C3 | Rh catalyst, Arylboronic acids, Pyridine derivatives | High Enantioselectivity | acs.org |

| Ruthenium-Catalyzed Coupling | Not specified | Cationic ruthenium complex, Propargylic amides, Allylic alcohols | Regio- and Stereoselective | rsc.org |

| Oxidative C-H Bond Functionalization | Not specified | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Good to Excellent Stereocontrol | rsc.org |

Green Chemistry Principles and Sustainable Synthetic Routes in Piperidine Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and enhance safety and efficiency. rasayanjournal.co.inyale.edu The synthesis of piperidine derivatives, including complex structures like this compound, is an area where these principles can be effectively applied.

A key tenet of green chemistry is waste prevention , which can be addressed through highly atom-economical reactions. yale.edu Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates most or all of the atoms of the reactants, exemplify this principle. rasayanjournal.co.in The development of MCRs for the synthesis of highly functionalized piperidine scaffolds is a significant step towards more sustainable chemical production. mdpi.com

The use of safer solvents and auxiliaries is another crucial aspect of green chemistry. yale.edu Traditional syntheses often rely on hazardous organic solvents. Researchers have explored the use of more environmentally benign solvent systems. For instance, deep eutectic solvents (DES), such as a mixture of glucose and urea, have been successfully employed as inexpensive and effective reaction media for the synthesis of piperidin-4-one derivatives. researchgate.netasianpubs.org Water-mediated reactions, such as the intramolecular cyclization for the synthesis of piperidinols, also represent a greener alternative. nih.gov

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with high selectivity and under milder conditions, often replacing stoichiometric reagents that generate significant waste. yale.edu The development of novel catalytic systems, including the use of non-toxic catalysts, is a key focus in greening piperidine synthesis. ajchem-a.com For example, an efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are important precursors for various pharmaceuticals. nih.govresearchgate.net

Designing for energy efficiency by conducting reactions at ambient temperature and pressure minimizes the environmental and economic costs associated with energy consumption. yale.edu The development of synthetic methods that proceed efficiently without the need for high temperatures is a significant goal.

Furthermore, reducing derivatives by avoiding or minimizing the use of protecting groups can streamline synthetic routes and reduce waste, as these steps require additional reagents and generate byproducts. yale.edu While protecting groups are often necessary for achieving selectivity in piperidine functionalization, research into catalytic systems that obviate the need for extensive protection/deprotection steps is an active area of investigation.

In the context of solid-phase peptide synthesis (SPPS), where piperidine is commonly used for Fmoc deprotection, greener alternatives are being sought. rsc.org The in-situ removal of the Fmoc group can reduce solvent consumption, a key principle of green chemistry. peptide.com

Table 2: Application of Green Chemistry Principles in Piperidine Synthesis

| Green Chemistry Principle | Application in Piperidine Synthesis | Example(s) | Reference(s) |

|---|---|---|---|

| Waste Prevention | Multicomponent reactions (MCRs) for atom economy. | Synthesis of highly functionalized piperidine scaffolds. | rasayanjournal.co.in, mdpi.com |

| Safer Solvents and Auxiliaries | Use of deep eutectic solvents (DES) and water as reaction media. | Synthesis of piperidin-4-one derivatives in a glucose-urea DES; Water-mediated intramolecular cyclization. | nih.gov, researchgate.net, asianpubs.org |

| Catalysis | Use of efficient and non-toxic catalysts. | Green synthesis of N-substituted piperidones. | nih.gov, researchgate.net, ajchem-a.com |

| Design for Energy Efficiency | Reactions at ambient temperature and pressure. | General goal in the development of new synthetic methods. | yale.edu |

| Reduce Derivatives | Minimizing the use of protecting groups. | Aspirational goal in catalyst and reaction design. | yale.edu |

| Use of Renewable Feedstocks | Not explicitly detailed for piperidine synthesis in the provided context. | A general principle of green chemistry. | yale.edu |

| Designing for Degradation | Not explicitly detailed for piperidine synthesis in the provided context. | A general principle of green chemistry. | yale.edu |

| Real-time Analysis for Pollution Prevention | Not explicitly detailed for piperidine synthesis in the provided context. | A general principle of green chemistry. | yale.edu |

| Inherently Safer Chemistry for Accident Prevention | Use of non-toxic reagents and safer reaction conditions. | Use of greener solvents and catalysts. | rasayanjournal.co.in, ajchem-a.com |

Advanced Structural Elucidation and Spectroscopic Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Diastereomeric Analysis

High-resolution NMR spectroscopy stands as a cornerstone for the detailed structural analysis of 3-(4-Ethylcyclohexyl)piperidine, offering unparalleled insight into the connectivity of atoms and their spatial relationships.

¹H, ¹³C, and 2D NMR Techniques for Connectivity and Stereochemistry

The unequivocal assignment of proton (¹H) and carbon-¹³ (¹³C) signals is the initial step in the NMR analysis. For the piperidine (B6355638) ring, proton signals typically appear in distinct regions, with the protons on carbons adjacent to the nitrogen (C2 and C6) resonating at a different chemical shift than the other ring protons. chemicalbook.comhmdb.ca Similarly, the ethylcyclohexyl moiety will exhibit characteristic signals for the ethyl group and the cyclohexane (B81311) ring protons.

The relative stereochemistry of the substituents on both rings can be determined through analysis of these 2D NMR spectra. For instance, the spatial relationship between the piperidine ring and the ethylcyclohexyl group at the C3 position of the piperidine can be inferred from through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.

Conformational Insights from NMR Coupling Constants and NOE Experiments

The flexible nature of both the piperidine and cyclohexane rings means that this compound can exist in various conformations. The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the substituent at C3 (the ethylcyclohexyl group) can be either axial or equatorial. Similarly, the cyclohexane ring also exists in a chair conformation, with the ethyl group and the piperidine substituent at C1 and C4 respectively, also adopting axial or equatorial positions.

Coupling constants (J-values) derived from high-resolution ¹H NMR spectra provide valuable information about the dihedral angles between adjacent protons, which in turn helps to determine the preferred conformation. ipb.pt For example, a large coupling constant between two vicinal protons on the piperidine or cyclohexane ring typically indicates a trans-diaxial relationship, characteristic of a chair conformation.

NOE (Nuclear Overhauser Effect) experiments provide direct evidence of through-space proximity between protons. mdpi.comscispace.com By observing NOE correlations, it is possible to distinguish between different stereoisomers and to determine the preferred orientation of the substituents. For instance, an NOE between a proton on the piperidine ring and a proton on the cyclohexane ring would confirm their spatial closeness, providing crucial data for building a three-dimensional model of the molecule. nih.gov Variable temperature NMR studies can also offer insights into the energy barriers between different conformations. korea.ac.kr

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification Research (Non-Clinical)

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for elucidating its fragmentation patterns under ionization. Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation of the molecule.

The fragmentation pathways can provide valuable structural information. Common fragmentation processes for cyclic amines and substituted cyclohexanes include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom in the piperidine ring, leading to the formation of a stable iminium ion.

Ring cleavage: Opening of the piperidine or cyclohexane ring, followed by further fragmentation. nih.govcas.cn

Loss of the ethyl group: Cleavage of the ethyl substituent from the cyclohexane ring.

By analyzing the masses of the fragment ions, a detailed fragmentation map can be constructed, which serves as a fingerprint for the molecule. researchgate.netkobv.deresearchgate.net High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments, further confirming the proposed structures.

In a non-clinical research context, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for identifying potential metabolites of this compound. By comparing the mass spectra of the parent compound with those of samples from in vitro metabolic studies (e.g., using liver microsomes), researchers can identify metabolic products, which often involve hydroxylation, oxidation, or other enzymatic modifications.

X-ray Crystallography for Solid-State Structural Determination

For a definitive determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique requires the formation of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal provides detailed information about the atomic positions within the crystal lattice.

The resulting crystal structure would reveal:

The precise bond lengths and angles of the molecule.

The exact conformation of both the piperidine and cyclohexane rings.

The relative stereochemistry of all chiral centers.

The packing of the molecules in the crystal lattice.

This information is crucial for validating the conformational preferences inferred from NMR data and for providing a static, highly accurate picture of the molecule's solid-state architecture. korea.ac.kr

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are characteristic of the functional groups present and can also be sensitive to conformational changes.

For this compound, key vibrational bands would include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ in the IR spectrum would indicate the presence of the secondary amine in the piperidine ring.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region corresponding to the C-H bonds of the piperidine and cyclohexane rings, as well as the ethyl group. researchgate.net

C-N stretching: Vibrations associated with the carbon-nitrogen bonds in the piperidine ring.

CH₂ bending (scissoring) and rocking: Bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the cyclic structures. researchgate.net

Differences in the vibrational spectra between different isomers or conformers can be subtle but may be discernible with high-resolution instruments. These techniques are particularly useful for confirming the presence of specific functional groups and for providing a holistic vibrational fingerprint of the molecule.

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Due to the presence of chiral centers, this compound can exist as a mixture of enantiomers and diastereomers. Chiral chromatography is an essential technique for separating these stereoisomers and for determining the enantiomeric purity of a sample. nih.gov

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose. The CSP creates a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. nih.gov

This technique is not only crucial for preparative separation of the individual stereoisomers for further study but also for analytical purposes to assess the enantiomeric excess (ee) or diastereomeric excess (de) of a synthesized batch.

Stereochemistry and Conformational Analysis of 3 4 Ethylcyclohexyl Piperidine

Conformational Dynamics of the Piperidine (B6355638) Ring System

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, exhibits a rich conformational landscape.

Chair, Boat, and Twist-Boat Conformations

Similar to cyclohexane (B81311), the piperidine ring predominantly adopts a chair conformation to minimize angle and torsional strain. alevelchemistry.co.ukwikipedia.org In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, and all the carbon-hydrogen bonds are staggered. alevelchemistry.co.ukutexas.edu

However, other higher-energy conformations are also possible, including the boat and twist-boat conformations. The boat conformation is destabilized by torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. wikipedia.orglibretexts.org The twist-boat conformation is an intermediate energy form between the chair and the boat. wikipedia.org While the chair conformation is the most stable, the piperidine ring can interconvert between different conformations. researchgate.netias.ac.in

Inversion Barriers and Energy Profiles

The piperidine ring can undergo two primary types of conformational changes: ring inversion (or ring flipping) and nitrogen inversion. Ring inversion involves the interconversion between two chair forms, passing through higher-energy transition states like the half-chair. libretexts.orgmasterorganicchemistry.com The energy barrier for ring inversion in piperidine is approximately 10.4 kcal/mol. wikipedia.org

Nitrogen inversion is a process where the nitrogen atom and its lone pair of electrons rapidly oscillate through the plane of the C-N-C bonds. This process has a significantly lower energy barrier, estimated at 6.1 kcal/mol, compared to ring inversion. wikipedia.org The preference for the N-H bond to be in an axial or equatorial position is subtle. In the gas phase, the equatorial conformation is slightly more stable (by about 0.72 kcal/mol), but this preference can be influenced by the solvent. wikipedia.org

Conformational Analysis of the Cyclohexyl Ring

The cyclohexane ring, being a six-membered cycloalkane, also favors a chair conformation to alleviate strain.

Chair-Chair Interconversion and Equatorial/Axial Preferences

The cyclohexane ring is not static and undergoes a rapid process called chair-chair interconversion or "ring flipping" at room temperature. libretexts.orgfiveable.me During this process, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.orgmasterorganicchemistry.com The two chair conformations of unsubstituted cyclohexane are energetically equivalent. libretexts.org

However, when a substituent is present, the two chair conformations are no longer of equal energy. Substituents generally prefer to occupy the more spacious equatorial position to minimize steric strain. ucalgary.cafiveable.me An axial substituent experiences unfavorable 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring, which increases the molecule's energy. utexas.eduucalgary.ca

Influence of the Ethyl Substituent on Cyclohexane Conformation

In 3-(4-Ethylcyclohexyl)piperidine, the ethyl group on the cyclohexane ring will strongly prefer the equatorial position to avoid steric hindrance. fiveable.me The free rotation around the C-C single bond of the ethyl group allows it to orient itself to minimize interactions with the cyclohexane ring. libretexts.org The energetic preference for an ethyl group to be equatorial is significant, making the conformation with an axial ethyl group much less stable. fiveable.mepearson.com

The following table summarizes the energetic preference (A-value) for various substituents on a cyclohexane ring, highlighting the tendency for larger groups to favor the equatorial position.

| Substituent | A-value (kcal/mol) |

| -H | 0 |

| -CH₃ | 1.74 masterorganicchemistry.com |

| -CH₂CH₃ | 1.75 |

| -CH(CH₃)₂ | 2.15 |

| -C(CH₃)₃ | ~5.0 libretexts.org |

Data sourced from various organic chemistry resources.

Diastereomeric and Enantiomeric Considerations in this compound

The structure of this compound contains two chiral centers: C3 of the piperidine ring and C4 of the cyclohexane ring where the piperidine group is attached. This gives rise to the possibility of multiple stereoisomers.

Specifically, there can be two pairs of enantiomers, which are diastereomers of each other. These are designated based on the relative stereochemistry of the substituents on the two rings (cis/trans) and the absolute configuration at each chiral center (R/S).

The four possible stereoisomers are:

(3R, 4'R)-3-(4-Ethylcyclohexyl)piperidine

(3S, 4'S)-3-(4-Ethylcyclohexyl)piperidine

(3R, 4'S)-3-(4-Ethylcyclohexyl)piperidine

(3S, 4'R)-3-(4-Ethylcyclohexyl)piperidine

The cis and trans diastereomers will have different physical and chemical properties due to the different spatial arrangements of the piperidine and ethyl groups. In the cis isomer, both substituents can be equatorial in the most stable conformation. In the trans isomer, one substituent will be forced into an axial position in the most stable chair conformation of the cyclohexane ring, leading to higher energy due to 1,3-diaxial interactions. Therefore, the cis isomer is expected to be more stable than the trans isomer.

The synthesis of this compound can lead to a mixture of these stereoisomers, and their separation and characterization would require specialized techniques. mdpi.com

Stereochemical Descriptors and Chirality Centers

The molecular structure of this compound features two key sources of stereoisomerism: the substituted piperidine ring and the substituted cyclohexane ring. This gives rise to multiple chiral centers and, consequently, a variety of stereoisomers.

The piperidine ring contains a stereocenter at the C3 position, where the cyclohexyl group is attached. The configuration at this center can be designated as either R or S.

The 1,4-disubstituted cyclohexane ring also possesses stereoisomerism. The relative orientation of the ethyl group and the piperidinyl group across the cyclohexane ring can be either cis or trans. In the cis isomer, both substituents are on the same side of the ring's plane, while in the trans isomer, they are on opposite sides. This cis/trans isomerism arises from the stereocenter at C1 (the point of attachment to the piperidine) and C4 (the point of attachment of the ethyl group) of the cyclohexane ring.

Therefore, considering the chirality at C3 of the piperidine and the cis/trans isomerism of the cyclohexane ring, four potential stereoisomers exist for this compound. These are:

(R)-3-(cis-4-Ethylcyclohexyl)piperidine

(S)-3-(cis-4-Ethylcyclohexyl)piperidine

(R)-3-(trans-4-Ethylcyclohexyl)piperidine

(S)-3-(trans-4-Ethylcyclohexyl)piperidine

Each of these stereoisomers is a distinct chemical entity with unique physical, chemical, and potentially biological properties.

| Stereoisomer | Chirality at Piperidine C3 | Cyclohexane Substitution |

| (R)-3-(cis-4-Ethylcyclohexyl)piperidine | R | cis |

| (S)-3-(cis-4-Ethylcyclohexyl)piperidine | S | cis |

| (R)-3-(trans-4-Ethylcyclohexyl)piperidine | R | trans |

| (S)-3-(trans-4-Ethylcyclohexyl)piperidine | S | trans |

Methods for Stereoisomer Synthesis and Separation

The synthesis of specific stereoisomers of this compound would require stereoselective synthetic strategies. While specific literature for this exact compound is not prevalent, methods used for analogous structures can be extrapolated.

Stereoselective Synthesis: The synthesis of specific cis or trans isomers of disubstituted cyclohexanes can often be achieved by carefully selecting the starting materials and reaction conditions. For instance, catalytic hydrogenation of a disubstituted benzene (B151609) ring can lead to a mixture of cis and trans isomers, with the ratio depending on the catalyst and reaction conditions. Subsequent separation would then be necessary. A more controlled approach might involve a Diels-Alder reaction to establish the initial stereochemistry of the cyclohexane ring, followed by further functionalization.

For the piperidine ring, stereocontrol at the C3 position can be challenging. Asymmetric synthesis using chiral auxiliaries or catalysts could be employed to favor the formation of one enantiomer over the other. Enzymatic resolutions are another powerful tool for obtaining enantiomerically pure piperidine derivatives. youtube.com

Separation of Stereoisomers: Given that a synthesis may produce a mixture of stereoisomers, separation techniques are crucial.

Chromatography: Chiral chromatography, using a chiral stationary phase, is a common and effective method for separating enantiomers. Diastereomers, such as the cis and trans isomers, can often be separated by standard column chromatography due to their different physical properties.

Crystallization: Diastereomeric salt formation is a classical method for resolving enantiomers. By reacting the racemic piperidine with a chiral acid, two diastereomeric salts are formed which may have different solubilities, allowing for their separation by fractional crystallization.

Interplay Between Piperidine and Cyclohexyl Ring Conformations

The piperidine ring can undergo a ring flip, interconverting axial and equatorial positions of the substituents. The nitrogen atom in the piperidine ring also has a lone pair of electrons, which can be considered as a substituent and has its own conformational preferences. The cyclohexyl group at the C3 position will preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. youtube.com

Similarly, the cyclohexane ring also exists in a chair conformation. The ethyl group and the piperidinyl group can be either axial or equatorial. For the trans-isomer, the diequatorial conformation is significantly more stable. For the cis-isomer, one substituent must be axial and the other equatorial. Given that the piperidinyl group is bulkier than the ethyl group, the conformation where the piperidinyl group is equatorial and the ethyl group is axial would be favored.

Computational Approaches to Conformational Landscape Exploration

Due to the flexibility of both the piperidine and cyclohexane rings, and the rotation around the connecting bond, this compound can exist in a multitude of low-energy conformations. Computational chemistry provides powerful tools to explore this complex potential energy surface.

Methods such as molecular mechanics (MM) and quantum mechanics (QM), particularly density functional theory (DFT), can be used to calculate the energies of different conformations. A systematic conformational search can be performed to identify the global minimum energy structure and other low-energy conformers. These calculations can provide valuable insights into the relative stabilities of the different stereoisomers and their conformers.

For example, computational studies on related piperidine-containing compounds have been used to understand receptor binding and to guide drug design by identifying the bioactive conformation. bldpharm.commdpi.com Similar computational approaches could be applied to this compound to predict its preferred three-dimensional structure and to correlate this with its physical and chemical properties.

Due to a lack of available scientific research, a detailed article on the computational chemistry and theoretical investigations of this compound cannot be generated at this time. Extensive searches for scholarly articles and publications detailing Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Molecular Dynamics (MD) simulations, and specific molecular docking studies for this particular compound did not yield the in-depth, research-based findings required to fulfill the request.

The creation of a scientifically accurate and informative article as per the provided outline necessitates access to published computational data, which appears to be non-existent for this compound in the public domain. Proceeding with the article would require speculation and fabrication of data, which is contrary to the principles of providing factual and reliable information.

Further research into the computational chemistry of this specific compound is required before a comprehensive article can be written.

Computational Chemistry and Theoretical Investigations

In Silico Prediction of Biological Activity Spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the likely biological activities of a drug-like molecule based on its chemical structure. The prediction is founded on a comparison of the molecule's structure with a vast database of known biologically active compounds. The output is a probabilistic assessment of various biological activities, including pharmacological effects, mechanisms of action, and specific toxicities.

For 3-(4-Ethylcyclohexyl)piperidine, a detailed PASS analysis would involve submitting its structure to the PASS software. The algorithm would then generate a spectrum of potential biological activities, with each activity assigned a probability value, typically expressed as Pa (probability to be active) and Pi (probability to be inactive). These predictions can guide further experimental studies by highlighting the most probable therapeutic applications or toxicological risks. However, at present, specific PASS prediction data for this compound is not publicly available in peer-reviewed literature.

A hypothetical PASS analysis might explore activities such as:

Enzyme inhibition or induction

Receptor agonism or antagonism

Antimicrobial activity

Potential for cardiovascular or neurological effects

Without specific research, any predicted activities remain purely theoretical.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a relationship between these descriptors and the observed activity or property.

QSAR models are instrumental in drug design for optimizing the potency and selectivity of lead compounds. By understanding which structural features contribute positively or negatively to a particular biological effect, chemists can rationally design new molecules with improved characteristics.

QSPR models, on the other hand, are used to predict properties such as:

Boiling point

Solubility

LogP (lipophilicity)

Melting point

These properties are crucial for assessing the drug-likeness of a compound and its potential for oral bioavailability and appropriate pharmacokinetic behavior.

The development of robust QSAR and QSPR models requires a dataset of structurally related compounds with experimentally determined activities or properties. As of now, there are no specific, publicly documented QSAR or QSPR models for this compound and its analogues. nih.gov The creation of such models would necessitate the synthesis and biological testing of a library of related compounds to generate the necessary data for model training and validation.

Mechanistic Investigations of Reactions Involving 3 4 Ethylcyclohexyl Piperidine and Its Precursors

Reaction Mechanism Elucidation for Key Synthetic Steps

The formation of the 3-substituted piperidine (B6355638) ring, such as that in 3-(4-ethylcyclohexyl)piperidine, can be achieved through various synthetic strategies. The elucidation of the mechanisms governing these transformations often relies on a combination of computational modeling and kinetic experiments.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of piperidine synthesis. By modeling the energy landscapes of reaction pathways, chemists can identify transition states, intermediates, and the energetic barriers associated with them.

For instance, in reactions forming substituted piperidines, such as via Prins or carbonyl-ene cyclizations, DFT calculations (e.g., using the B3LYP/6-31G(d) level of theory) have been employed to analyze transition state energies. nih.gov These studies suggest that cyclizations can proceed through mechanisms with significant carbocationic character. The calculations indicate that the transition state leading to a cis-substituted piperidine can be energetically more favorable than the one leading to the trans product, thereby dictating the kinetic outcome of the reaction. nih.gov

In copper-catalyzed intramolecular C-H amination reactions to form piperidines, computational studies have been crucial in mapping out the catalytic cycle. acs.org DFT calculations have elucidated a free energy profile involving a spin state change from singlet to triplet during the cleavage of an N-F bond in an amide precursor. The highest energy point in this pathway was identified as a minimum energy crossing point (MECP), providing deep insight into the complex electronic changes occurring at the metal center during catalysis. acs.org

Furthermore, computational models are used to understand the degradation of the piperidine ring. Theoretical studies on the OH-initiated degradation of piperidine under atmospheric conditions have calculated site-specific rate coefficients, revealing the preferred sites of hydrogen abstraction (from C-H vs. N-H bonds) and the subsequent reaction pathways. acs.org

Table 1: Examples of Computational Methods in Piperidine Reaction Analysis

| Reaction Type | Computational Method | Key Finding | Source |

|---|---|---|---|

| Carbonyl Ene / Prins Cyclization | DFT (B3LYP/6-31G(d)) | The transition state leading to the cis-piperidine is energetically favored under kinetic control. | nih.gov |

| Copper-Catalyzed C-H Amination | DFT (B3LYP-D3) | The mechanism involves a spin crossing event (singlet to triplet) during N-F bond cleavage. | acs.org |

| OH-Initiated Degradation | CCSD(T*)/aug-cc-pVTZ // M062X/aug-cc-pVTZ | Calculated site-specific rate coefficients show H-abstraction from both CH₂ and NH groups. | acs.org |

Kinetic studies provide experimental data that complements computational analyses, offering insights into reaction rates, orders, and the influence of various parameters on the reaction pathway.

A key concept demonstrated through kinetic studies is the difference between kinetic and thermodynamic control in piperidine synthesis. For example, in the Lewis acid-catalyzed cyclization of certain aldehydes to form 3,4-disubstituted piperidines, reactions at low temperatures proceed under kinetic control to predominantly yield the cis isomer. nih.gov Upon warming, the reaction mixture equilibrates to favor the thermodynamically more stable trans isomer. nih.gov This switch highlights how reaction conditions can be manipulated to select for a desired diastereomer.

Kinetic resolution is another powerful strategy that relies on differing reaction rates to separate enantiomers. The kinetic resolution of racemic N-Boc-spirocyclic 2-arylpiperidines has been achieved using a chiral base. whiterose.ac.uk The base selectively deprotonates one enantiomer faster than the other, allowing for the separation of the unreacted, enantioenriched piperidine. whiterose.ac.uk

Rate coefficients for piperidine reactions have also been determined experimentally. In a study of atmospheric degradation, the rate coefficient for the reaction of piperidine with hydroxyl (OH) radicals was determined using a relative rate method to be (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 304 K. acs.org Such kinetic data is vital for modeling the environmental fate of piperidine-containing compounds.

Role of Catalysis in Stereoselective Transformations

Catalysis is fundamental to the modern synthesis of complex molecules like this compound, particularly for controlling stereochemistry. Both metal-based and organocatalysts are employed to facilitate enantioselective and diastereoselective transformations, which are critical for producing specific isomers.

A highly effective strategy for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.orgorganic-chemistry.org This method couples arylboronic acids with a dihydropyridine (B1217469) derivative, generating 3-substituted tetrahydropyridines with excellent yield and high enantioselectivity. nih.govacs.org A subsequent reduction step then furnishes the final chiral piperidine. nih.govacs.org

Palladium catalysis has also been extensively used. For instance, a Pd(II)-catalyzed 1,3-chirality transfer reaction has been developed to synthesize 2- and 2,6-substituted piperidines from chiral allylic alcohols. ajchem-a.com Another approach involves the Wacker-type aerobic oxidative cyclization of alkenes containing a nitrogen nucleophile, catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system, to form the piperidine ring. organic-chemistry.org

Gold catalysts have been shown to enable the annulation of N-allenamides with alkene-tethered oxime ethers to directly assemble highly substituted piperidines. ajchem-a.com Furthermore, copper complexes are effective in catalyzing intramolecular C-H amination, providing a direct route to the piperidine ring from linear N-fluoride amide precursors. acs.org

Non-metal organocatalysis is also a prominent strategy. Amino-thiocarbamates have been used to catalyze the enantioselective bromocyclization of olefinic amides, yielding enantioenriched 3-bromopiperidines that can be subsequently rearranged into valuable 3-substituted piperidines. rsc.org

Table 2: Catalytic Systems for Stereoselective Piperidine Synthesis

| Catalyst Type | Reaction | Key Feature | Source |

|---|---|---|---|

| Rhodium | Asymmetric Reductive Heck | High enantioselectivity for 3-substituted piperidines. | nih.govacs.orgorganic-chemistry.org |

| Palladium | 1,3-Chirality Transfer / Wacker-type Cyclization | Forms substituted piperidines from allylic alcohols or alkenes. | ajchem-a.comorganic-chemistry.org |

| Gold | Annulation of N-allenamides | Direct assembly of highly substituted piperidines. | ajchem-a.com |

| Copper | Intramolecular C-H Amination | Direct cyclization of linear amides. | acs.org |

| Organocatalyst (Amino-thiocarbamate) | Enantioselective Bromocyclization | Creates chiral bromopiperidines as precursors to 3-substituted piperidines. | rsc.org |

Intramolecular Rearrangements and Cyclizations relevant to Piperidine Formation

The formation of the piperidine ring itself is most often accomplished through intramolecular cyclization, where a linear precursor containing a nitrogen atom closes to form the six-membered ring. nih.gov A variety of reaction types can initiate this crucial ring-forming step.

Electrophilic cyclizations are a common strategy. The Prins cyclization, for example, involves the reaction of an aldehyde with an alkene, catalyzed by a Brønsted or Lewis acid. nih.gov This reaction proceeds through a cationic intermediate, which is trapped by the internal nitrogen nucleophile to form the piperidine ring. nih.gov Similarly, intramolecular hydroamination, often catalyzed by transition metals like gold or palladium, involves the addition of an N-H bond across a C=C double bond within the same molecule. nih.gov

Radical-mediated cyclizations offer an alternative pathway. These reactions can be initiated by a radical initiator, such as triethylborane, or through photoredox catalysis. organic-chemistry.orgnih.gov For instance, a 1,6-hydrogen atom transfer (HAT) can generate a carbon-centered radical that subsequently cyclizes onto a suitable acceptor to form the piperidine ring. nih.gov

Rearrangements can also be key steps in the synthesis of substituted piperidines. A notable example is the silver salt-mediated rearrangement of 2-substituted 3-bromopiperidines. rsc.org In this process, the initial product of a bromocyclization undergoes a 1,2-aryl shift, moving the substituent from the 2-position to the 3-position and providing a synthetic route to 3-substituted piperidines. rsc.org

The hydrogenation of substituted pyridines is another fundamental route. Architecturally simple pyridines can be reduced under various catalytic conditions (e.g., using platinum, rhodium, or iridium catalysts) to produce the corresponding piperidines, often with high diastereoselectivity for the cis isomer. nih.govwhiterose.ac.uk

Stability and Degradation Pathways of the Compound under Various Conditions (Non-Clinical)

The piperidine ring is generally considered a stable saturated heterocycle. However, under specific conditions such as high temperature, exposure to strong oxidants, or microbial action, it can undergo degradation.

Thermal Stability: Studies on the thermal degradation of piperidine in aqueous solutions show that it is relatively stable compared to other cyclic amines. researchgate.netresearchgate.net For example, the six-membered piperidine ring is more resistant to thermal degradation than the five-membered pyrrolidine (B122466) or the seven-membered hexamethyleneimine (B121469) ring systems. researchgate.netresearchgate.net Degradation at high temperatures (e.g., 150-175 °C) can occur, often leading to the formation of polymers and other byproducts. researchgate.net

Oxidative Degradation: Under simulated atmospheric conditions, piperidine is susceptible to degradation initiated by hydroxyl (OH) radicals. acs.org The reaction proceeds via hydrogen abstraction from either the N-H bond or a C-H bond on the ring. Subsequent reactions with atmospheric oxygen (O₂) and nitrogen oxides (NOx) can lead to a variety of products, including the imine 2,3,4,5-tetrahydropyridine as the major product, and smaller amounts of 1-nitropiperidine and 1-nitrosopiperidine. acs.org

Microbial Degradation: Certain microorganisms can utilize piperidine as a source of carbon and nitrogen. For example, Mycobacterium aurum has been shown to degrade piperidine. nih.gov The proposed pathway involves an initial cleavage of a C-N bond to open the ring, likely initiated by a cytochrome P450 enzyme. This leads to the formation of 5-aminovaleric acid, which is then deaminated and oxidized to glutaric acid. nih.gov Similarly, some anaerobic bacteria can degrade piperidine under denitrifying conditions, coupling its oxidation to the reduction of nitrate. nih.gov

Biological Activity and Receptor Interaction Studies in Vitro and Preclinical/mechanistic Focus

Investigation of Enzyme Inhibition Potency In Vitro (e.g., Cholinesterase, α-glucosidase, Aromatase)

There is no specific information available in the scientific literature regarding the in vitro enzyme inhibition potency of 3-(4-Ethylcyclohexyl)piperidine against cholinesterase, α-glucosidase, or aromatase. However, studies on related piperidine-containing structures have demonstrated significant interactions with such enzymes.

For instance, research into aromatase inhibitors has identified certain 3-cycloalkyl-substituted piperidine (B6355638) derivatives as potent inhibitors. A study on 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones showed that the cyclohexyl-substituted analogue (a different piperidine derivative) inhibited human placental aromatase with a 50% inhibitory concentration (IC50) of 0.3 µM nih.gov. The (+)-enantiomer of this compound was found to be a particularly potent inhibitor, approximately 240 times more so than racemic aminoglutethimide, a known aromatase inhibitor nih.gov. This highlights that the piperidine scaffold, when appropriately substituted, can be a key pharmacophore for potent enzyme inhibition.

Table 1: Aromatase Inhibition by a Related Piperidine Derivative

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione | Human Placental Aromatase | 0.3 | nih.gov |

| Aminoglutethimide (Reference) | Human Placental Aromatase | 37 | nih.gov |

Receptor Binding and Modulation Studies In Vitro

Specific G-protein coupled receptor (GPCR) binding data for this compound are not available in the current body of scientific literature. However, the broader class of 3-substituted and N-substituted piperidines has been extensively studied for interactions with various GPCRs, particularly dopamine (B1211576), serotonin (B10506), and opioid receptors.

Dopamine Receptors: Studies on N-n-propyl-substituted 3-cyclohexylpiperidines have shown high binding affinities for the D₄ dopamine receptor (D₄DAR) nih.gov. These findings suggest that a hydrophobic cyclohexyl substituent at the 3-position of the piperidine ring can be crucial for binding, potentially through interactions with a lipophilic pocket in the receptor, rather than a π-π interaction expected from an aromatic ring nih.gov. Some of these cyclohexylpiperidine analogues were identified as partial agonists at the D₄DAR nih.gov. Other research on different piperidine and piperazine (B1678402) derivatives has consistently shown moderate to high affinity for both D₂ and D₃ receptors bindingdb.orgnih.govacs.org.

Serotonin Receptors: Research into conformationally constrained analogues of known serotonin ligands has explored piperidine derivatives. For example, trans-4-[4-(methoxyphenyl)cyclohexyl]-1-arylpiperazines, which contain a cyclohexylpiperazine core, have shown very high affinity and selectivity for the 5-HT₁A serotonin receptor nih.gov. The most potent of these compounds, trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine, exhibited a Kᵢ value of 0.028 nM for the 5-HT₁A receptor and behaved as a full or partial agonist in functional assays nih.gov.

Opioid Receptors: The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of compounds has been developed as pure opioid receptor antagonists nih.gov. Structure-activity relationship studies revealed that the nature of the N-substituent significantly affects binding affinity and potency. Optimal antagonist potency was observed when the N-substituent included a cyclohexyl group attached via a three-atom spacer nih.gov. This indicates that the piperidine scaffold is a key element in designing ligands for opioid receptors.

Table 2: GPCR Binding Affinities of Structurally Related Piperidine Compounds

| Compound Class/Example | Receptor Target | Finding | Source |

|---|---|---|---|

| N-n-propyl-3-cyclohexylpiperidines | Dopamine D₄ | High binding affinity; partial agonism | nih.gov |

| trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine | Serotonin 5-HT₁A | High affinity (Kᵢ = 0.028 nM); full/partial agonism | nih.gov |

| N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid (μ, κ, δ) | Pure antagonists; affinity modulated by N-substituent | nih.gov |

No published studies have specifically evaluated the interaction of this compound with the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin transporter (SERT).

Assays to determine such interactions are well-established, often using fluorescence-based kits or radiolabeled substrates to measure the inhibition of neurotransmitter uptake in cells expressing these transporters nih.govmoleculardevices.combiocompare.combiocompare.commoleculardevices.com. These high-throughput screening methods are essential for identifying new compounds that could modulate neurotransmitter levels nih.gov. While many piperidine-containing compounds are known to interact with these transporters, specific data for this compound is absent from the literature.

There is no information in the scientific literature regarding the modulation of ion channels by this compound. The modulation of various ion channels, including voltage-gated calcium, potassium, and sodium channels, is a known activity of certain classes of chemical compounds nih.govnih.gov. Patents exist for certain piperidine derivatives as modulators of Ca²⁺-activated potassium channels (SK/IK/BK channels), suggesting their potential role in treating diseases responsive to such modulation google.com.pg. However, the specific compound has not been implicated in any such studies.

Characterization of Molecular Mechanisms of Action In Vitro

Given the lack of primary binding and activity data for this compound, its molecular mechanism of action has not been characterized. Mechanistic studies typically follow the identification of a biological target. For example, in related compounds, mechanisms can involve competitive inhibition at an enzyme's active site or allosteric modulation of a receptor, leading to downstream signaling changes like G-protein activation or β-arrestin recruitment nih.govnih.gov. Phenotypic screening of other piperidine derivatives has identified compounds that modulate macrophage M2 polarization by activating the phosphorylation of Stat3 and Akt, demonstrating a potential immunomodulatory mechanism nih.gov. Without initial data, such pathways remain purely speculative for this compound.

Assessment of Biological Target Engagement In Vitro

The assessment of biological target engagement is a critical step in drug discovery and chemical biology, providing evidence that a compound interacts with its intended biological target in a cellular environment. In vitro target engagement assays, such as cellular thermal shift assays (CETSA), surface plasmon resonance (SPR), or fluorescence-based techniques, are employed to quantify this interaction.

However, a comprehensive search of scientific and patent literature did not yield any studies concerning the in vitro biological target engagement of this compound. There is no publicly available data from radioligand binding assays, enzymatic assays, or other molecular pharmacology studies to indicate its affinity, potency, or efficacy at any specific biological target. The absence of such data precludes any discussion of its molecular mechanism of action or its potential biological effects.

Data Tables

Table 1: In Vitro Biological Activity of this compound

| Assay Type | Target | Activity (e.g., IC₅₀, Kᵢ, EC₅₀) | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Kᵢ (nM) | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Piperidine (B6355638) Ring Substituents on Biological Activity

The piperidine ring is a foundational structural motif in a vast array of pharmacologically active agents. dntb.gov.uaajchem-a.com Substituents on this ring can profoundly affect a molecule's physicochemical and biological properties by altering its conformation, basicity, and interactions with target proteins. nih.gov

The position of the 4-ethylcyclohexyl group on the piperidine ring is a critical determinant of biological activity. While the specific SAR for the 3-substituted isomer is the focus here, the activity profile can change dramatically if the substituent is moved to the 2- or 4-position. This is due to the different spatial arrangement of the bulky cyclohexyl group relative to the piperidine nitrogen, which is often a key interaction point with biological targets (e.g., through protonation at physiological pH).

In related disubstituted piperidine systems, such as methyl-substituted pipecolinates, the relative positions of the substituents (e.g., 2,3- vs. 2,4- vs. 3,5-) create distinct regio- and diastereoisomers, each with a unique three-dimensional shape and potential for different biological activities. nih.govwhiterose.ac.uk For cyclohexylpiperidine derivatives, moving the bulky cyclohexyl group from the 3-position to the 4-position would create a more symmetrical molecule, potentially altering its binding mode. Conversely, a 2-substituted isomer would place the bulky group adjacent to the nitrogen, which could introduce steric hindrance and significantly impact interactions with certain receptors.

Stereochemistry plays a pivotal role in the potency and selectivity of piperidine-based ligands. solubilityofthings.com For 3-(4-Ethylcyclohexyl)piperidine, several stereoisomers are possible due to two main sources of chirality:

Piperidine Ring: The carbon at the 3-position is a chiral center, leading to (R)- and (S)-enantiomers.

Cyclohexane (B81311) Ring: The 1,4-disubstituted cyclohexane ring can exist as cis and trans diastereomers.

The combination of these factors results in four potential stereoisomers: (cis, 3R/3S) and (trans, 3R/3S). It is well-established in medicinal chemistry that biological targets, being chiral themselves, often exhibit a high degree of stereoselectivity.

Studies on analogous compounds, such as 1-(1-phenyl-2-methylcyclohexyl)piperidines, have demonstrated significant differences in activity between stereoisomers. For instance, the trans isomer is often more potent than the cis isomer. nih.govscribd.com Furthermore, within the trans racemate, one enantiomer can be significantly more active than the other. In one studied case, the (-)-trans isomer, with a defined (1S,2R) absolute configuration, was found to be nine times more potent in vitro than its (+)-trans enantiomer. nih.gov The cis isomers in that series were essentially inactive, highlighting the strict conformational requirements for receptor binding. nih.gov This suggests that the relative orientation of the substituents on both the piperidine and cyclohexane rings is crucial for establishing the optimal geometry for receptor interaction. The trans configuration generally allows the bulky substituent to adopt a more stable equatorial position, which is often favored for biological activity. researchgate.net

| Isomer | Relative Orientation | Chirality at C3 | Predicted Relative Potency |

|---|---|---|---|

| trans | 1,4-diequatorial (likely) | (R) or (S) | High |

| trans | 1,4-diequatorial (likely) | (S) or (R) | Moderate to Low |

| cis | 1-axial, 4-equatorial (likely) | (R) or (S) | Very Low / Inactive |

| cis | 1-axial, 4-equatorial (likely) | (S) or (R) | Very Low / Inactive |

Role of the 4-Ethylcyclohexyl Moiety in Lipophilicity and Receptor Interactions

This hydrophobic character is often essential for receptor binding. Many receptor binding pockets contain hydrophobic amino acid residues that form favorable van der Waals or hydrophobic interactions with lipophilic ligands. mdpi.com The ethylcyclohexyl group can act as a "hydrophobic anchor," fitting into a lipophilic pocket within the target protein, thereby increasing the binding affinity and residence time of the molecule. nih.gov The addition of the ethyl group to the cyclohexyl ring further enhances this lipophilicity and can provide additional points of contact within a larger hydrophobic pocket, potentially increasing potency and/or selectivity.

Influence of Nitrogen Substituents on Biological Activity and Pharmacological Profile

The piperidine nitrogen is a key feature of the molecule. It is basic and typically protonated at physiological pH, allowing it to form a crucial ionic bond or hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in a receptor binding site. The substituent on this nitrogen can drastically alter the compound's pharmacological profile.

N-H (Secondary Amine): The unsubstituted piperidine allows for a direct ionic interaction and can also act as a hydrogen bond donor.

N-Methyl: A small alkyl group like methyl typically retains or enhances potency for many receptor types. It maintains the basicity of the nitrogen but removes the hydrogen bond donor capability.

N-Alkyl (Larger Groups): Increasing the size and lipophilicity of the N-substituent can improve binding affinity if the receptor has an accommodating hydrophobic pocket adjacent to the ionic binding site. nih.gov Studies on related compounds have shown that N-substituents like butyl or cyclopropylmethyl can significantly enhance affinity for certain transporters. nih.gov

N-Benzyl or N-Phenylalkyl: These larger, aromatic substituents can explore additional binding regions, potentially leading to increased potency or a change in the pharmacological profile (e.g., from agonist to antagonist). In some opioid analogues, N-phenethyl groups extend into a specific hydrophobic pocket, which contributes to a significant improvement in activity. researchgate.net